molecular formula C7H16N2O B1517019 3-(Tert-butylamino)propanamide CAS No. 289656-97-9

3-(Tert-butylamino)propanamide

Cat. No.: B1517019
CAS No.: 289656-97-9
M. Wt: 144.21 g/mol
InChI Key: GCKGKTYJDWPLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aminated Propanamide Chemistry

Propanamides are a class of organic compounds derived from propanoic acid, featuring an amide functional group. fiveable.me The introduction of an amino group onto the propanamide scaffold creates an "aminated propanamide," a bifunctional molecule with properties derived from both the amide and amine groups. The synthesis of such compounds often involves multi-step reactions, including amination, alkylation, and amide formation. ontosight.ai

The chemistry of aminated propanamides is diverse. The amide group is relatively stable but can undergo hydrolysis to yield the parent carboxylic acid and amine. fiveable.me The amino group, conversely, is a key site for nucleophilic reactions, allowing for the extension of the carbon skeleton or the introduction of new functional moieties. libretexts.org The specific location and substitution of the amino group—as in the case of the 3-(tert-butylamino) group in the title compound—significantly influence the molecule's steric and electronic properties, and thus its reactivity and potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. fiveable.meontosight.ai

Significance of Tertiary Amine-Containing Scaffolds in Modern Organic Synthesis and Chemical Biology

Tertiary amine-containing scaffolds are of paramount importance in contemporary chemical sciences, particularly in drug discovery and organic synthesis. rsc.orgresearchgate.net These structural motifs are not merely passive components of a molecule; they actively contribute to a compound's biological activity and physical properties.

In medicinal chemistry, tertiary amines are considered a "privileged" structural motif, found in a vast array of bioactive molecules and approved pharmaceuticals. researchgate.netfrontiersin.org Their presence can be critical for a molecule's mechanism of action, often by participating in key binding interactions with biological targets like receptors and enzymes. rsc.org The basicity of the tertiary amine allows it to be protonated under physiological conditions, which can enhance water solubility and improve a drug's pharmacokinetic profile. frontiersin.org

In organic synthesis, tertiary amines are fundamental building blocks. rsc.org They are used as catalysts, reagents, and ligands in a wide range of chemical transformations. rsc.org The development of synthetic methods to create complex, three-dimensional (3D) architectures containing tertiary amines is a major focus of modern research. rsc.org Such 3D frameworks are highly sought after in drug development because they can lead to improved clinical outcomes by enhancing target selectivity and efficacy. rsc.org The strategic importance of these scaffolds is summarized in Table 2.

Table 2: Significance of Tertiary Amine Scaffolds in Chemical Research

Area of Significance Description Reference(s)
Pharmaceutical Development Tertiary amine motifs are attractive structural components for bioactive molecules and preclinical candidates due to their ability to influence solubility and interact with biological targets. researchgate.netfrontiersin.org
Organic Synthesis They serve as foundational backbones for complex bioactive products and are widely employed as catalysts, ligands, and reagents. rsc.org
Chemical Biology The defined three-dimensional arrangement of tertiary amine scaffolds is a critical design element for modulating receptor-ligand interactions and achieving target selectivity. rsc.orgresearchgate.net

| Catalysis | Chiral tertiary amines are crucial in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. | researchgate.net |

Research Trajectories and Interdisciplinary Relevance of 3-(Tert-butylamino)propanamide

The primary research trajectory for this compound appears to be its use as a versatile synthetic intermediate for the creation of more elaborate molecules. Its bifunctional nature—a reactive amine and a modifiable amide—allows chemists to use it as a scaffold upon which to build molecular diversity. This is particularly relevant in the field of medicinal chemistry, where large libraries of related compounds are often synthesized and screened for biological activity.

Research findings indicate that the this compound core is functionalized to produce a range of derivatives. By reacting the primary amide or secondary amine, researchers can attach various other chemical groups, effectively using the parent compound as a molecular building block. ontosight.ai For instance, derivatives have been synthesized where the amide nitrogen is attached to complex heterocyclic systems like indazole. nih.gov This strategy suggests that the compound's primary value lies in its role in discovery chemistry programs, which bridge the disciplines of organic synthesis, chemical biology, and pharmaceutical science. The goal of such research is often to generate novel chemical entities that can be evaluated as potential therapeutic agents. ontosight.aiontosight.ai

Table 3 details several derivatives that have been synthesized from the this compound scaffold, highlighting its role in expanding accessible chemical space for research purposes.

Table 3: Research Derivatives of the this compound Scaffold

Derivative Name Molecular Formula Molecular Weight ( g/mol ) Research Context/Significance Reference(s)
3-(tert-butylamino)-N-(1H-indazol-5-yl)propanamide C₁₄H₂₀N₄O 260.33 Synthesized as a potential component of a chemical library for screening; the indazole moiety is a common feature in biologically active compounds. nih.gov

| Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride | C₁₈H₂₉ClN₂O | 330.89 | A more complex derivative investigated in pharmaceutical research, serving as a building block for potentially bioactive molecules. | ontosight.ai |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tert-butylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKGKTYJDWPLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Enantioselective Research

Enantiomeric Purity Assessment Methodologies for Chiral Amines and Amides Related to 3-(Tert-butylamino)propanamide

The determination of the enantiomeric purity of chiral amines and amides, such as this compound, is a critical aspect of their synthesis and application. wikipedia.org Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands out as a primary technique for this purpose. wikipedia.org The use of chiral stationary phases (CSPs) is fundamental to the separation of enantiomers. mdpi.com

Several types of CSPs are commercially available, including those based on polysaccharides, cyclodextrins, glycopeptide antibiotics, and proteins. wikipedia.org For the separation of chiral amines and their amide derivatives, cellulose-based CSPs have demonstrated considerable effectiveness. mdpi.com For instance, research on the enantioselective separation of various chiral aromatic amines and their corresponding cyanoacetamides and methoxyacetamides has highlighted the utility of specific CSPs. mdpi.com

A study investigating the lipase-catalyzed kinetic resolution of chiral amines utilized cellulose-based columns, specifically the ODH® (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) and LUX-3® (based on cellulose tris(3,5-dimethylphenylcarbamate)) columns, to achieve baseline enantioselective HPLC separations. mdpi.com The choice of mobile phase composition is also a critical factor in achieving optimal separation. For example, the addition of a basic additive like diethylamine (B46881) (DEA) was found to be essential for the elution and separation of amines on these columns. mdpi.com In the absence of DEA, the amines were strongly retained on the stationary phase, preventing their analysis. mdpi.com

The following interactive table summarizes the effectiveness of different chiral stationary phases in the separation of chiral amines and amides, as demonstrated in the aforementioned study. mdpi.com

Compound TypeChiral Stationary PhasePerformance
AminesODH® (Cellulose-based)Superior efficiency
AmidesLUX-3® (Cellulose-based)Better selectivity

The enantiomeric excess (ee) of the separated compounds can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. mdpi.com This allows for the precise monitoring of asymmetric reactions and the characterization of enantiopure or enantioenriched products. mdpi.comnih.gov

Role of this compound Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net While specific research on this compound as a chiral auxiliary is not extensively documented in the provided context, the broader class of β-amino amides and their derivatives are instrumental in asymmetric synthesis. researchgate.netnih.gov

One notable example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary for the asymmetric synthesis of β-amino esters. researchgate.netnih.gov In this methodology, the chiral auxiliary is first acylated to form a pseudoephedrine amide. researchgate.net This chiral amide then undergoes a diastereoselective conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system. nih.gov The presence of the chiral auxiliary guides the approach of the nucleophile, leading to the formation of a β-amino amide adduct with high diastereoselectivity. nih.gov This adduct can then be readily converted into the desired highly enantioenriched β-amino ester in a single step. nih.gov

Another significant advancement in the asymmetric synthesis of β-amino amides is the use of dynamic kinetic resolutions (DKR). nih.govacs.org For instance, a non-hydrogenative DKR of α-stereogenic-β-formyl amides has been achieved through an asymmetric 2-aza-Cope rearrangement catalyzed by chiral phosphoric acids. nih.govacs.org This reaction proceeds with high diastereo- and enantiocontrol, yielding β-imino amides that can be subsequently converted to the corresponding primary β-amino amides. nih.govacs.org

The following table provides an overview of different approaches in asymmetric synthesis utilizing derivatives related to β-amino amides.

MethodChiral ControllerKey TransformationProduct
Chiral Auxiliary Directed Synthesis(S,S)-(+)-PseudoephedrineDiastereoselective aza-Michael additionβ-Amino amides/esters researchgate.netnih.gov
Catalytic Asymmetric SynthesisChiral Phosphoric AcidDynamic kinetic resolution via 2-aza-Cope rearrangementβ-Amino amides nih.govacs.org

These examples underscore the potential for derivatives of this compound to serve as valuable chiral auxiliaries or precursors in the stereocontrolled synthesis of complex molecules.

Implications of Stereoisomerism for Biological Activity and Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. researchgate.net For chiral molecules like the enantiomers of this compound, differences in stereoisomerism can lead to significant variations in their interactions with biological systems, such as enzymes and receptors. wikipedia.org This is because biological macromolecules are themselves chiral, creating a diastereomeric relationship with each enantiomer of a chiral drug, which can result in different pharmacological and toxicological profiles. wikipedia.org

A compelling example of the influence of stereochemistry on biological activity can be seen in the case of the natural product acivicin (B1666538) and its synthetic analogue, 3-Br-acivicin. nih.gov Research on the different stereoisomers of 3-Br-acivicin and its derivatives has revealed that the biological activity, specifically their antimalarial properties, is highly dependent on their absolute configuration. researchgate.netnih.gov The isomers possessing the "natural" configuration (5S, αS) exhibited significantly higher activity against Plasmodium falciparum strains compared to their corresponding enantiomers and diastereoisomers. nih.gov

This stereoselectivity in biological activity suggests that the uptake of these compounds into the target organism may be mediated by stereospecific transport systems, such as L-amino acid transporters. researchgate.net Furthermore, molecular modeling studies have indicated that the stereochemistry of these compounds influences their ability to efficiently bind to and inhibit their target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). researchgate.net

The table below illustrates the impact of stereoisomerism on the antimalarial activity of 3-Br-acivicin derivatives. nih.gov

StereoconfigurationRelative Biological Activity
(5S, αS) - NaturalHigh
Other IsomersSignificantly Lower

Similarly, the biological activity of β-substituted γ-aminobutyric acid (GABA) derivatives, which are structurally related to β-amino acids, is also dependent on their absolute configuration. mdpi.com For instance, the (R)-enantiomers of drugs like Baclofen and Phenibut are the more active forms. mdpi.com These findings underscore the general principle that stereoisomerism is a crucial factor in molecular recognition and the biological function of chiral molecules. Therefore, it is highly probable that the enantiomers of this compound would exhibit different biological activities and interactions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 3-(Tert-butylamino)propanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. rsc.orgdocbrown.info

In the ¹H NMR spectrum, the nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic signal for this moiety. nih.gov The protons of the ethylenediamine (B42938) backbone (-CH₂-CH₂-) would exhibit distinct signals, likely multiplets, due to spin-spin coupling with each other and with the adjacent NH proton. The amide (-CONH₂) protons typically appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. docbrown.info The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group would also be readily identifiable, as would the two methylene (B1212753) carbons of the propanamide backbone. docbrown.infomdpi.com For the related structure, ethyl 3-(tert-butylamino)propanoate, ¹H and ¹³C NMR spectra have been reported, providing a reference for expected chemical shifts. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₃C - ~1.1-1.4 Singlet (s)
-NH-CH₂ -CH₂- ~2.6-2.9 Triplet (t) or Multiplet (m)
-CH₂-CH₂ -CO- ~2.3-2.6 Triplet (t) or Multiplet (m)
-CONH₂ ~5.5-7.5 Broad Singlet (br s)
-NH - Variable, broad Broad Singlet (br s)

Predicted values are based on typical chemical shifts for similar functional groups. docbrown.inforsc.orgresearchgate.net

NMR is also a critical tool for conformational analysis. auremn.org.br The bulky tert-butyl group significantly influences the molecule's preferred conformation. Dynamic NMR spectroscopy and Nuclear Overhauser Effect (NOE) experiments can be used to study the rotational barriers around single bonds and the spatial proximity of different protons, providing insight into the molecule's three-dimensional structure in solution. researchgate.netsikhcom.net For instance, low-temperature NMR studies on similar compounds have been used to investigate the slowing of tert-butyl group rotation and chair-twist boat conformational equilibria. sikhcom.netchemrxiv.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. thermofisher.com These techniques are complementary and are used to confirm the presence of key structural features in this compound.

The FT-IR spectrum would be dominated by characteristic absorptions for the amide and secondary amine groups.

Amide Group: The primary amide group (-CONH₂) exhibits several distinct bands. A strong C=O stretching vibration (Amide I band) is expected around 1640-1690 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) appears around 1580-1650 cm⁻¹. nih.gov Two N-H stretching bands, corresponding to the symmetric and asymmetric stretches, are typically observed in the 3200-3400 cm⁻¹ region. masterorganicchemistry.com

Secondary Amine Group: The secondary amine (-NH-) shows a single, weaker N-H stretching band in the 3300-3350 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Alkyl Groups: C-H stretching vibrations for the tert-butyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. The C-N stretching of the aliphatic amine is expected as a medium or weak band between 1020-1250 cm⁻¹. orgchemboulder.com

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, other vibrations, particularly those of the non-polar hydrocarbon backbone, may be more intense. surfacesciencewestern.com For example, the Raman spectrum of t-butylamine shows characteristic peaks for the tert-butyl group. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) (FT-IR) Typical Wavenumber (cm⁻¹) (FT-Raman)
Amide (-CONH₂) N-H Stretch (asymmetric & symmetric) 3200-3400 (two bands) 3200-3400
Amide (-CONH₂) C=O Stretch (Amide I) 1640-1690 (strong) 1640-1690 (moderate)
Amide (-CONH₂) N-H Bend (Amide II) 1580-1650 1580-1650
Secondary Amine (-NH-) N-H Stretch 3300-3350 (one band, weak-medium) 3300-3350
Alkyl (C-H) C-H Stretch 2850-3000 2850-3000 (strong)
Aliphatic Amine (C-N) C-N Stretch 1020-1250 1020-1250

Data compiled from various spectroscopy resources. researchgate.netmasterorganicchemistry.comorgchemboulder.comsapub.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound with high accuracy. pearson.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula.

In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of the molecule. gre.ac.uk The fragmentation pattern is a unique characteristic that provides significant structural information. wikipedia.org For this compound, several key fragmentation pathways can be predicted.

α-Cleavage: A common fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the loss of a methyl radical from the tert-butyl group, resulting in a stable iminium ion. The most prominent fragmentation for tert-butylamine (B42293) itself is the loss of a methyl group to form a base peak at m/z 58. pearson.com

Loss of the Tert-butyl Group: Cleavage of the bond between the nitrogen and the tert-butyl group can occur, leading to the loss of a neutral tert-butyl radical or a tert-butyl cation (m/z 57).

Amide Fragmentation: Amides can undergo characteristic fragmentation, such as McLafferty rearrangement if a γ-hydrogen is available, or cleavage of the amide bond itself. wikipedia.orgyoutube.com

Charge-Site Initiated Cleavage: Fragmentation can be initiated at the site of protonation (typically the basic nitrogen atom), leading to specific bond cleavages. wikipedia.orgyoutube.com

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. researchgate.net

Table 5: Predicted Mass Fragments for this compound (Molecular Weight: 144.22 g/mol )

m/z (mass-to-charge ratio) Possible Fragment Identity Fragmentation Pathway
145 [M+H]⁺ Protonated molecular ion
129 [M-CH₃]⁺ α-Cleavage: Loss of a methyl radical
88 [M-(C₄H₈)]⁺ or [M-C₄H₉+H]⁺ Loss of isobutylene (B52900) or tert-butyl group
86 [CH₂(CH₂)NHC(CH₃)₂]⁺ Cleavage of amide C-C bond
72 [H₂NCOCH₂CH₂]⁺ Cleavage of N-C(tert-butyl) bond
58 [HNC(CH₃)₂]⁺ α-Cleavage with charge retention on the tert-butylamino fragment
57 [C(CH₃)₃]⁺ Tert-butyl cation

Predictions based on common fragmentation mechanisms for amines and amides. pearson.comwikipedia.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to 3-(Tert-butylamino)propanamide would yield fundamental information about its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available

No published data is available for the FMO analysis of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive centers, such as the lone pairs on the nitrogen and oxygen atoms.

Non-Linear Optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. A theoretical NLO analysis of this compound would determine its potential for use in optical devices.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations would provide insights into its conformational flexibility and the dynamic behavior of its different functional groups. This analysis would help in understanding how the molecule might interact with its environment and other molecules.

In Silico Screening and Molecular Docking for Ligand-Target Interaction Prediction

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein (target). sigmaaldrich.comnih.gov If this compound were to be investigated for potential biological activity, molecular docking studies would be essential to identify potential protein targets and to understand the key interactions driving the binding process.

Theoretical Studies on Degradation Pathways and Environmental Fate

Theoretical studies can be employed to predict the potential degradation pathways and environmental fate of a chemical compound. For instance, the atmospheric chemistry of related amines can be computationally modeled to understand their reactivity with atmospheric oxidants like hydroxyl radicals. Such studies for this compound would be crucial for assessing its environmental impact.

Biological and Pharmacological Research Endeavors

Investigation of Biological Activities of 3-(Tert-butylamino)propanamide and Its Analogues

The initial phase of pharmacological research often involves evaluating the broad biological effects of a compound and its related structures. These studies aim to identify potential therapeutic applications by assessing activities such as the modulation of cell growth, antimicrobial efficacy, and influence on physiological pathways like inflammation and oxidative stress.

A primary area of investigation for novel chemical compounds is their effect on cell proliferation and apoptosis (programmed cell death). These two processes are fundamental to tissue homeostasis, and their dysregulation is a hallmark of diseases like cancer. nih.govmdpi.com Research in this domain seeks to determine if a compound can inhibit the uncontrolled proliferation of pathological cells or induce them to undergo apoptosis.

Studies on the modulation of cellular proliferation and apoptosis typically involve a variety of in vitro assays. The transcription factor Myc is a well-known potent inducer of proliferation through the activation of genes for cyclins and the downregulation of inhibitors like p21. mdpi.com Aberrant Myc expression can also be linked to apoptosis by influencing BCL-2 family members and activating BAX. mdpi.com The tumor suppressor protein p53 is another critical regulator of both apoptosis and the cell cycle in response to cellular stress. mdpi.com In prostate cancer cells, for instance, natural compounds like flavones have been shown to induce apoptosis by up-regulating pro-apoptotic markers such as BAX and caspases-3 and -9, while down-regulating the anti-apoptotic marker Bcl-2. mdpi.com

Interactive Table: Common Assays for Proliferation and Apoptosis Studies

Assay Type Parameter Measured Typical Method
Proliferation Cell Viability / Number Crystal Violet Staining, CTB Assay researchgate.net
Proliferation DNA Synthesis BrdU Incorporation
Apoptosis Caspase Activation Caspase-Glo Assay
Apoptosis DNA Fragmentation TUNEL Assay
Apoptosis Membrane Integrity Annexin V/Propidium Iodide Staining

| Apoptosis | Mitochondrial Pathway | Cytochrome c Release Assay mdpi.com |

The emergence of antibiotic resistance is a significant global health issue, driving the search for new antimicrobial and antifungal agents. bba.md Analogues of this compound, specifically novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, have been evaluated for their efficacy against various bacterial and fungal strains.

In one study, 15 newly synthesized derivatives in this class demonstrated significant antibacterial and antifungal effects against planktonic microorganisms. bba.md The inhibitory effects were quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The studies confirmed that these aminopropanol (B1366323) derivatives exerted an inhibitory effect on Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.78 to 3.75 µg/mL and 1.56 to 20.0 µg/mL, respectively. bba.md Furthermore, certain compounds showed a strong ability to prevent biofilm formation, a key factor in persistent infections, by strains such as S. aureus, E. coli, and P. aeruginosa. bba.md

Interactive Table: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Analogues

Compound Target Organism Activity Type MIC Value (µg/mL) Biofilm Inhibition (%)
KVM-219 Various Bacteria/Fungi Planktonic Inhibition 0.78 - 12.5 Not specified
KVM-316 S. aureus Biofilm Prevention Not specified 96.1
KVM-316 E. coli Biofilm Prevention Not specified 57.2
KVM-316 P. aeruginosa Biofilm Prevention Not specified 96.1
Compound XII C. albicans Planktonic Inhibition 2.5 Not specified

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. mdpi.comresearchgate.net It is closely linked with inflammation, creating a self-perpetuating cycle that can lead to chronic tissue damage. mdpi.com Consequently, compounds that can modulate these pathways are of significant therapeutic interest.

Research in this area investigates a compound's ability to interfere with key signaling pathways and molecular targets. A central pathway in the cellular defense against oxidative stress is regulated by the transcription factor Nrf2 (NF-E2-related factor 2) and its inhibitor Keap1. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant proteins. mdpi.com Another target is the G-protein coupled receptor 55 (GPR55), which has been shown to modulate neuroinflammatory and oxidative processes. nih.govresearchgate.net Ligands targeting GPR55 can reduce the release of pro-inflammatory cytokines and protect cells from oxidative damage. nih.govresearchgate.net Assessing the potential of this compound or its analogues would involve measuring their impact on such markers and pathways.

Interactive Table: Key Pathways and Biomarkers in Oxidative Stress and Inflammation

Pathway/Process Key Molecules/Markers Function
Oxidative Stress Reactive Oxygen Species (ROS) Highly reactive molecules that can damage DNA, lipids, and proteins. mdpi.com
Oxidative Stress Malondialdehyde (MDA) A marker of lipid peroxidation. researchgate.net
Antioxidant Response Nrf2/Keap1/ARE Pathway Regulates the expression of antioxidant and cell-defense proteins. mdpi.com
Antioxidant Response Superoxide Dismutase (SOD), Glutathione (GSH) Endogenous antioxidant enzymes. nih.gov
Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling molecules that promote inflammation. mdpi.com

| Inflammation | NF-κB | A key transcription factor that regulates inflammatory responses. mdpi.com |

Elucidation of Molecular Mechanisms of Action and Target Engagement

Following the identification of biological activity, research focuses on understanding the precise molecular mechanisms through which a compound exerts its effects. This involves identifying the specific proteins, receptors, or enzymes it interacts with and mapping the subsequent changes in intracellular signaling.

To understand a compound's mechanism of action, it is crucial to identify its direct molecular targets. This is achieved through ligand-receptor and enzyme-inhibitor interaction profiling, which uses various biochemical and proteomic techniques to map these interactions. nih.gov A powerful method for this purpose is activity-based protein profiling (ABPP), a chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. nih.govnih.gov

This approach allows for the discovery of selective inhibitors and the characterization of their target engagement in a native biological system. nih.gov For example, in the context of cancer therapy, research has focused on developing inhibitors that target specific functional sites on proteins like the androgen receptor (AR). nih.gov By designing compounds that bind to a specific pocket on the receptor's surface, it is possible to block its interactions with other proteins (co-chaperones), prevent its translocation to the nucleus, and thereby inhibit its function. nih.gov Profiling studies for a novel compound like this compound would aim to similarly identify its binding partners and determine the nature of the interaction (e.g., reversible, irreversible, competitive).

Interactive Table: Techniques for Profiling Molecular Interactions

Technique Principle Application
Activity-Based Protein Profiling (ABPP) Uses chemical probes to label active enzyme families. nih.gov Identifying enzyme inhibitor targets across a proteome. nih.gov
Bio-Layer Interferometry (BLI) Measures changes in light interference patterns to analyze biomolecular interactions in real-time. nih.gov Quantifying direct binding affinity and kinetics between a ligand and its target protein.
Proximity Ligation Assay (PLA) Detects protein-protein interactions in situ with high specificity and sensitivity. nih.gov Visualizing and confirming ligand-induced changes in protein interactions within cells.

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Identifying direct and indirect targets of a compound in living cells. |

Once a molecular target is identified, the next step is to analyze how engagement with this target perturbs downstream intracellular signaling pathways. nih.gov These pathways, such as the MAPK and Wnt signaling cascades, control fundamental cellular processes including proliferation, differentiation, and survival. nih.gov

A critical pathway in cell proliferation and cancer is regulated by the transcription factor c-Myc. nih.govresearchgate.net c-Myc forms a heterodimer with its partner Max to bind DNA and regulate the expression of a vast network of genes involved in cell cycle progression, metabolism, and protein synthesis. mdpi.com Dysregulation of Myc activity is a common feature of many human cancers. mdpi.com Therefore, a key area of pharmacological research is to find ways to modulate Myc-regulated transcription. Perturbations can be achieved by targeting Myc itself or other proteins that regulate its expression or stability. researchgate.netnih.gov For instance, research has shown that inhibiting the telomerase reverse transcriptase (TERT) can lead to impaired cell growth through the downregulation of MYC via NF-κB signaling. nih.gov This highlights how targeting one protein can cause a cascade of effects that perturb a critical oncogenic pathway.

Interactive Table: Key Components of the Myc-Regulated Transcription Pathway

Component Type Role in Pathway
c-Myc Transcription Factor Master regulator of genes involved in cell proliferation, growth, and metabolism. nih.govmdpi.com
Max Protein Forms a heterodimer with Myc, which is necessary for DNA binding. mdpi.com
E-box (5′-CACGTG-3′) DNA Sequence The specific DNA sequence in gene promoters that the Myc-Max complex binds to. nih.gov
MIZ-1 Zinc Finger Protein Interacts with Myc to repress the transcription of certain genes, including cell cycle inhibitors. nih.gov
p21, p15 CDK Inhibitors Cell cycle inhibitors whose expression is often repressed by Myc. mdpi.comnih.gov
TERT Enzyme A target gene activated by Myc, involved in cellular immortality. nih.govnih.gov

| NF-κB | Transcription Factor | Can regulate the expression of MYC. nih.gov |

Applications as Biochemical Probes in Proteomic and Cell Biology Research

Small molecules are invaluable tools in chemical proteomics and cell biology for the investigation of protein function and cellular pathways. Biochemical probes are designed to interact with specific protein targets, enabling their identification, quantification, and functional characterization within complex biological systems.

Although direct applications of this compound as a biochemical probe are not detailed in current research, its structure suggests potential utility in this area. Small molecules containing primary or secondary amines can be utilized in various proteomic strategies. For instance, amine-reactive probes are commonly used for protein labeling. Derivatization of the primary amine in this compound could allow for the attachment of reporter tags such as biotin (B1667282) or fluorescent dyes. These tagged probes can then be used in affinity-based protein profiling (AfBPP) to isolate and identify protein binding partners.

The general workflow for such an application would involve:

Probe Synthesis: Modification of this compound with a reporter tag and often a photoreactive group for covalent cross-linking to target proteins.

Cellular Treatment: Incubation of the probe with cells or cell lysates to allow for binding to target proteins.

Target Labeling: Covalent cross-linking of the probe to its binding partners, often initiated by UV light.

Enrichment and Identification: Lysis of the cells, enrichment of the probe-protein complexes (e.g., using streptavidin beads for biotinylated probes), and identification of the proteins by mass spectrometry.

The propanamide scaffold is also found in various biologically active molecules, and its derivatives have been explored for a range of therapeutic applications. This suggests that this compound could serve as a fragment or starting point for the development of more complex and specific biochemical probes.

Table 1: Potential Applications of this compound-Based Probes

Application AreaProbe TypePotential Research Focus
Proteomics Affinity-based probesIdentification of novel protein targets and off-targets of small molecules.
Mapping of small molecule binding sites on proteins.
Cell Biology Fluorescent probesVisualization of subcellular localization of protein targets.
Monitoring of dynamic cellular processes in real-time.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Lead Optimization

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and lead optimization. SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity, while SPR analyses focus on the relationship between structure and physicochemical properties, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For a compound like this compound, SAR and SPR studies would be crucial in developing it from a simple chemical entity into a potent and selective therapeutic agent or a highly specific research tool.

Structure-Activity Relationship (SAR) Considerations:

The core structure of this compound offers several points for chemical modification to explore the SAR.

The Tert-butyl Group: This bulky, lipophilic group can play a significant role in binding to a protein's active site or a hydrophobic pocket. SAR studies would involve replacing the tert-butyl group with other alkyl or aryl groups of varying size, shape, and lipophilicity to probe the steric and hydrophobic requirements of the binding pocket.

The Propanamide Linker: The length and flexibility of the three-carbon linker can be altered. Shortening or lengthening the chain, or introducing conformational constraints such as rings, could impact the orientation of the functional groups and their interaction with a target protein.

The Amide and Amine Groups: These groups are capable of forming hydrogen bonds, which are critical for many ligand-protein interactions. Modifications could include N-alkylation or N-acylation of the amine, or replacement of the amide with bioisosteres (e.g., esters, ketones, or sulfonamides) to modulate hydrogen bonding capacity and metabolic stability.

Table 2: Hypothetical SAR Study on this compound Analogs

Modification SiteAnalog Structure (Example)Expected Impact on Activity
Tert-butyl Group Isopropyl, Cyclohexyl, PhenylModulate binding affinity and selectivity based on pocket size and hydrophobicity.
Propanamide Linker Ethanamide, ButanamideAlter the distance and geometry between key binding groups.
Amine Group N-methyl, N-acetylChange hydrogen bonding potential and basicity.
Amide Group Ester, SulfonamideModify hydrogen bonding and metabolic stability.

Structure-Property Relationship (SPR) Analyses:

The physicochemical properties of a molecule are critical for its drug-likeness. For this compound, key properties to optimize would include:

Solubility: The presence of both a polar amide and a nonpolar tert-butyl group will influence its aqueous and lipid solubility. Modifications would aim to achieve a balance for optimal absorption and distribution.

Lipophilicity (LogP): The tert-butyl group contributes significantly to the lipophilicity. Adjusting this property is crucial for cell permeability and avoiding non-specific binding.

Metabolic Stability: The amide bond can be susceptible to hydrolysis by cellular amidases. Modifications to the amide or flanking groups can enhance metabolic stability.

Basicity (pKa): The basicity of the amine will affect its ionization state at physiological pH, which influences its interaction with targets and its membrane permeability.

By systematically synthesizing and evaluating analogs of this compound, researchers could build comprehensive SAR and SPR models. These models would guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of optimized lead compounds for therapeutic or research applications.

Emerging Applications and Future Research Directions

Potential in Advanced Materials Science and Nanotechnology (e.g., Chemical Vapor Deposition Precursors)

An extensive search of scholarly articles, patents, and materials science databases did not yield any specific information on the application of 3-(Tert-butylamino)propanamide in advanced materials science or nanotechnology. There are no documented instances of its use as a precursor for Chemical Vapor Deposition (CVD) or in the fabrication of nanomaterials. While compounds containing amino groups are sometimes explored as ligands or precursors in materials synthesis, there is no specific research to indicate that this compound has been investigated for these purposes.

Advancements in Analytical Methodologies for Complex Biological Systems

There is a lack of published research detailing the development of specific analytical methodologies for the detection and quantification of this compound within complex biological matrices. Studies focusing on analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors have been described for similar compounds like 3-tert-butylamino-1,2-propanediol, but these methods have not been specifically applied to or validated for this compound. nih.gov Consequently, there is no available data on its behavior, detection, or quantification in biological systems.

Future Prospects in Drug Discovery and Chemical Biology

The role of this compound in drug discovery and chemical biology is currently undefined in the scientific literature. There are no published studies that investigate its biological activity, potential therapeutic targets, or its use as a tool compound in chemical biology research. As such, its future prospects in these fields remain speculative and would require foundational research to establish any potential utility.

Q & A

Q. What are the established synthetic pathways for 3-(tert-butylamino)propanamide, and how can intermediates be characterized?

The synthesis typically involves amidation or substitution reactions. A common approach includes:

  • Step 1 : Reacting tert-butylamine with acryloyl chloride to form 3-(tert-butylamino)propanoyl chloride.
  • Step 2 : Hydrolysis under controlled pH (e.g., NaOH in aqueous THF) to yield the propanamide derivative.
    Characterization : Use NMR (¹H/¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and amide proton (δ ~6.5–7.0 ppm). IR spectroscopy verifies the C=O stretch (~1650 cm⁻¹) . For intermediates, LC-MS or GC-MS ensures purity and molecular weight validation .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 97.99° for α in the unit cell). Use SHELXL for refinement, ensuring R-factor < 0.05 .
  • NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the tert-butyl group shows a singlet in ¹H NMR, while the amide proton exhibits exchange broadening .
  • Hydrogen bonding : Analyze via crystallographic data (e.g., N–H⋯O interactions with d = 2.968 Å) to understand supramolecular packing .

Q. How is the compound’s basic biological activity evaluated in vitro?

  • Enzyme inhibition assays : Use fluorescence polarization or calorimetry (ITC) to measure binding affinity (Kd).
  • Cellular assays : Test cytotoxicity (IC₅₀) via MTT assays in relevant cell lines (e.g., HEK293).
  • Structural analogs : Compare activity with derivatives (e.g., 3-(4-chlorophenyl)propanamide) to establish SAR .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Contradictions may arise from:

  • Disordered tert-butyl groups : Apply restraints (ISOR, DELU) in SHELXL to model thermal motion .
  • Twinned crystals : Use the HKLF5 format in SHELX to deconvolute overlapping reflections .
  • Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing errors .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1–1:2 amine:acyl chloride) to identify optimal conditions .
  • In-line analytics : Use ReactIR to monitor intermediate formation in real time.
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QM/MM : Calculate electron density shifts at the amide moiety to predict reactivity .

Q. What methodologies assess stability under physiological and extreme conditions?

  • Forced degradation : Expose to pH 1–13 (HCl/NaOH) and analyze degradation products via HPLC-MS.
  • Thermal stability : Use DSC to determine melting points (>200°C for tert-butyl derivatives) and identify polymorphs .
  • Light sensitivity : Conduct ICH Q1B photostability testing in UV/visible light chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butylamino)propanamide
Reactant of Route 2
Reactant of Route 2
3-(Tert-butylamino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.